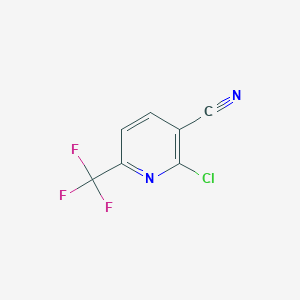

2-Chloro-6-(trifluoromethyl)nicotinonitrile

Description

The exact mass of the compound 2-Chloro-6-(trifluoromethyl)nicotinonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-6-(trifluoromethyl)nicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-(trifluoromethyl)nicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3N2/c8-6-4(3-12)1-2-5(13-6)7(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSFASYGONAHHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C#N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380913 | |

| Record name | 2-chloro-6-(trifluoromethyl)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386704-06-9 | |

| Record name | 2-chloro-6-(trifluoromethyl)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-(trifluoromethyl)nicotinitrile, | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chloro-6-(trifluoromethyl)nicotinonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Immediate Release

This technical guide provides an in-depth overview of 2-Chloro-6-(trifluoromethyl)nicotinonitrile, a key building block in modern medicinal chemistry. Targeted at researchers, scientists, and professionals in drug development, this document details the compound's synthesis, chemical properties, spectroscopic data, safety protocols, and its role as a versatile intermediate in the creation of novel therapeutics.

Core Compound Identification and Properties

CAS Number: 386704-06-9[1]

Chemical Name: 2-Chloro-6-(trifluoromethyl)nicotinonitrile

Synonyms: 2-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile

This compound belongs to the class of trifluoromethylpyridines, which are highly valued in pharmaceutical research. The strategic incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a desirable feature in drug design.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chloro-6-(trifluoromethyl)nicotinonitrile is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₂ClF₃N₂ | [1] |

| Molecular Weight | 206.55 g/mol | [1] |

| Physical Form | White to Pale-yellow to Yellow-brown Solid | |

| Melting Point | 36-38 °C | Apollo Scientific |

| Boiling Point | 74-76 °C at 0.8 mmHg | Apollo Scientific |

| Purity | Available up to 98% | Apollo Scientific |

Synthesis and Mechanism

The synthesis of 2-Chloro-6-(trifluoromethyl)nicotinonitrile is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity. The most common synthetic route involves the chlorination of a hydroxylated precursor.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 2-Chloro-6-(trifluoromethyl)nicotinonitrile.

Step-by-Step Synthesis Protocol

This protocol is based on established laboratory procedures and provides a reliable method for the synthesis of the title compound.

Step 1: Reaction Setup

-

In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, preheat 45 g (0.24 mol) of 2-hydroxy-6-trifluoromethylnicotinonitrile.

-

To the preheated starting material, add 90 mL of phosphoryl chloride.

Step 2: Chlorination

-

Slowly add 74.6 g (0.359 mol) of phosphorus pentachloride to the mixture. Caution: This addition is exothermic and may cause vigorous foaming.

-

Once the addition is complete, gently reflux the reaction mixture for 22 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the complete conversion of the starting material.

Step 3: Work-up and Extraction

-

After the reaction is complete, cool the mixture to 50-55 °C.

-

Remove the excess phosphoryl chloride by distillation under reduced pressure.

-

Carefully pour the residue onto approximately 100 g of crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous phase three times with 200 mL of ethyl acetate.

-

Combine the organic layers and wash sequentially with 200 mL of water and 200 mL of brine.

-

Dry the organic phase over anhydrous magnesium sulfate.

Step 4: Purification

-

Concentrate the organic solvent under reduced pressure to obtain the crude product as a brown liquid.

-

Purify the crude product by column chromatography using a 10% ethyl acetate in hexane solution as the eluent.

-

This process yields approximately 36 g (73% yield) of 2-chloro-6-trifluoromethylnicotinonitrile as a light brown liquid which solidifies upon standing.[1]

Spectroscopic Characterization

The identity and purity of 2-Chloro-6-(trifluoromethyl)nicotinonitrile can be confirmed using various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound.

-

Infrared Spectroscopy (IR): The IR spectrum will show characteristic absorption bands for the nitrile (C≡N) and C-Cl bonds.

Detailed spectroscopic data, including ¹H NMR, IR, and MS spectra, are available from various chemical suppliers and databases.[2]

Applications in Drug Discovery and Medicinal Chemistry

2-Chloro-6-(trifluoromethyl)nicotinonitrile is a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The chloro and cyano groups serve as reactive handles for a variety of chemical transformations, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Role as a Privileged Scaffold

Nicotinonitrile derivatives are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds. The pyridine ring can act as a bioisostere for other aromatic systems and participate in hydrogen bonding interactions with biological targets. The trifluoromethyl group, as previously mentioned, enhances drug-like properties.

Synthetic Utility Diagram

Caption: Key chemical transformations of 2-Chloro-6-(trifluoromethyl)nicotinonitrile.

The reactivity of the 2-chloro position allows for the introduction of various substituents, enabling the exploration of a wide chemical space in the search for new drug candidates. This makes the title compound a valuable starting material for the synthesis of libraries of compounds for high-throughput screening.

Safety, Handling, and Commercial Availability

Hazard Identification and Safety Precautions

2-Chloro-6-(trifluoromethyl)nicotinonitrile is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Storage and Stability

Store 2-Chloro-6-(trifluoromethyl)nicotinonitrile in a tightly sealed container in a cool, dry place. It is recommended to store it in a refrigerator.

Commercial Suppliers

This compound is commercially available from several chemical suppliers, ensuring a reliable source for research and development purposes.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 95% | 1g, 5g, 25g |

| Apollo Scientific | 98% | 1g, 5g, 25g |

| ChemicalBook | ≥99% (HPLC) | Bulk quantities (kg) |

Conclusion

2-Chloro-6-(trifluoromethyl)nicotinonitrile is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical industry. Its unique combination of a reactive chloro group, a synthetically malleable nitrile function, and the beneficial properties imparted by the trifluoromethyl group make it an important tool for medicinal chemists. This guide provides a comprehensive overview of its synthesis, properties, and applications, serving as a valuable resource for researchers in the field of drug discovery.

References

Sources

2-Chloro-6-(trifluoromethyl)nicotinonitrile chemical properties

An In-Depth Technical Guide to 2-Chloro-6-(trifluoromethyl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-6-(trifluoromethyl)nicotinonitrile is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique electronic properties, stemming from the presence of a trifluoromethyl group, a nitrile group, and a chlorine atom on the pyridine scaffold, render it an exceptionally valuable building block. The strategic positioning of these groups activates the molecule for specific chemical transformations, most notably nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its pivotal role as a key intermediate in the synthesis of targeted cancer therapeutics like Sorafenib.

Compound Identification and Physicochemical Properties

2-Chloro-6-(trifluoromethyl)nicotinonitrile, identified by CAS Number 386704-06-9, is a cornerstone intermediate for constructing complex heterocyclic systems.[1][2] Its core structure consists of a pyridine ring substituted at position 2 with a chlorine atom, at position 3 with a nitrile group, and at position 6 with a trifluoromethyl group. The trifluoromethyl group is a bioisostere of a methyl group but with profoundly different electronic properties; its strong electron-withdrawing nature is critical to the compound's reactivity and the metabolic stability of its derivatives.[3][4]

The key physicochemical properties are summarized below for rapid assessment and experimental planning.

| Property | Value | Reference(s) |

| CAS Number | 386704-06-9 | [1][5] |

| Molecular Formula | C₇H₂ClF₃N₂ | [1] |

| Molecular Weight | 206.55 g/mol | [1][5] |

| Physical Form | White to pale-yellow or yellow-brown solid | |

| Melting Point | 37-38 °C | [1][5] |

| Boiling Point | 74-76 °C at 1 mbar | [1][5] |

| Density | ~1.51 g/cm³ (Predicted) | [1][5] |

| IUPAC Name | 2-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile | |

| InChI Key | CDSFASYGONAHHN-UHFFFAOYSA-N |

Synthesis and Manufacturing

The most common laboratory and industrial synthesis of 2-Chloro-6-(trifluoromethyl)nicotinonitrile involves the chlorination of its corresponding 2-hydroxy precursor, 2-hydroxy-6-(trifluoromethyl)nicotinonitrile.[6] This transformation is a robust and well-established method in heterocyclic chemistry for converting pyridones to the more reactive 2-chloropyridines.

Causality of Reagent Choice:

-

Phosphoryl chloride (POCl₃) and Phosphorus pentachloride (PCl₅) are used in tandem as potent chlorinating agents. The hydroxyl group of the pyridone tautomer is a poor leaving group. POCl₃ converts the hydroxyl group into a phosphate ester, which is an excellent leaving group. PCl₅ further facilitates the reaction, ensuring complete conversion to the desired chloro derivative.[6][7][8] The reaction is typically driven to completion by heating under reflux.[6]

The general workflow for this synthesis is depicted below.

Caption: Synthesis of 2-Chloro-6-(trifluoromethyl)nicotinonitrile.

A detailed, step-by-step protocol for this synthesis is provided in the "Experimental Protocols" section at the end of this guide.

Core Reactivity and Mechanistic Insights

The chemical behavior of 2-Chloro-6-(trifluoromethyl)nicotinonitrile is dominated by the high electrophilicity of the carbon atom at the C2 position. This reactivity is a direct consequence of the cumulative electron-withdrawing effects of three features:

-

The Pyridine Ring Nitrogen: As an sp²-hybridized nitrogen atom within the aromatic ring, it exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect.

-

The Trifluoromethyl (-CF₃) Group: This is one of the most powerful electron-withdrawing groups in organic chemistry, primarily due to the high electronegativity of the fluorine atoms.[4]

-

The Nitrile (-C≡N) Group: The nitrile group also acts as a strong electron-withdrawing group through both inductive and resonance effects.

These factors combine to significantly reduce the electron density at the C2 and C6 positions of the pyridine ring, making them highly susceptible to attack by nucleophiles. The chlorine atom at C2 is an excellent leaving group, making this position the primary site for Nucleophilic Aromatic Substitution (SNAr) .

The reaction proceeds via a concerted or stepwise addition-elimination mechanism, where a nucleophile attacks the C2 carbon, leading to the displacement of the chloride ion.[9][10] This high reactivity is the cornerstone of the compound's utility as a synthetic intermediate.

Caption: Key electronic factors activating the C2 position for SNAr.

Key Applications in Drug Discovery

The well-defined reactivity of 2-Chloro-6-(trifluoromethyl)nicotinonitrile makes it a premier building block for synthesizing high-value pharmaceutical agents. Its most notable application is in the production of Sorafenib , a multi-kinase inhibitor used to treat advanced renal cell carcinoma and hepatocellular carcinoma.[11][12][13]

In the synthesis of Sorafenib, the chlorine atom of 2-Chloro-6-(trifluoromethyl)nicotinonitrile is displaced by the nucleophilic amine of an aminophenoxy intermediate.[12][14] This key SNAr reaction forms the central diaryl ether linkage of the final drug molecule.

Caption: Key SNAr step in the formation of the Sorafenib scaffold.

Safety, Handling, and Storage

As a reactive chemical intermediate, 2-Chloro-6-(trifluoromethyl)nicotinonitrile requires careful handling in a laboratory setting. Adherence to standard safety protocols is essential.

| Hazard Information | Precautionary Measures |

| Signal Word: Warning | Handling: Use only in a well-ventilated area or fume hood. Avoid breathing dust/fumes. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[15][16] |

| Hazard Statements: | Storage: Store in a tightly closed container under an inert atmosphere (nitrogen or argon). Keep in a cool, dry place. Recommended storage is refrigerated (2-8°C).[1][5][17] |

| H315: Causes skin irritation. | First Aid (Eyes): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[15][16] |

| H319: Causes serious eye irritation. | First Aid (Skin): Wash off with soap and plenty of water. If skin irritation occurs, seek medical attention.[15][16] |

| H335: May cause respiratory irritation. | Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[15] |

Note: Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this compound.[15][18]

Experimental Protocols

Protocol: Synthesis of 2-Chloro-6-(trifluoromethyl)nicotinonitrile from 2-hydroxy-6-(trifluoromethyl)nicotinonitrile [6]

Self-Validation System: The success of the reaction can be monitored by Thin-Layer Chromatography (TLC), comparing the reaction mixture to the starting material. Complete conversion is indicated by the disappearance of the starting material spot. The final product identity and purity should be confirmed by spectroscopic methods (e.g., NMR, MS) and melting point analysis.

Methodology:

-

Reagent Preparation: In a reaction vessel equipped for reflux and under an inert atmosphere, preheat 45 g (0.24 mol) of 2-hydroxy-6-(trifluoromethyl)nicotinonitrile.

-

Addition of Chlorinating Agents: To the preheated starting material, add 90 mL of phosphoryl chloride. Slowly and carefully add 74.6 g (0.359 mol) of phosphorus pentachloride in portions. Caution: Initial addition may cause vigorous foaming.

-

Reaction: Once the addition is complete, gently heat the reaction mixture to reflux and maintain for approximately 22 hours. Monitor the reaction for completion by TLC.

-

Workup - Step 1 (Removal of Excess Reagent): Cool the reaction mixture to 50-55 °C. Remove the excess phosphoryl chloride by distillation under reduced pressure.

-

Workup - Step 2 (Quenching and Neutralization): Carefully pour the cooled residue onto approximately 100 g of crushed ice with stirring. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous phase three times with 200 mL portions of ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with 200 mL of water and 200 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product as a brown liquid.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a 10% ethyl acetate in hexane solution. This typically yields the final product as a light brown liquid or low-melting solid (Expected yield: ~73%).

References

-

2-Chloro-6-(trifluoromethyl)nicotinonitrile, CAS 386704-06-9. Langwaychem. [Link]

-

2-chloro-6-(trifluoromethyl)isonicotinonitrile suppliers & manufacturers in China. LookChem. [Link]

-

Sun, M., et al. (2009). Synthesis of Sorafenib. Chinese Pharmaceutical Journal, 44(5), 394-396. [Link]

-

SAFETY DATA SHEET. Acros PharmaTech Limited. [Link]

-

2-CHLORO-6-(TRIFLUOROMETHYL)NICOTINONITRILE. Chongqing Chemdad Co. [Link]

-

2-Chloro-6-(trifluoromethyl)nicotinic acid. PubChem. [Link]

-

A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Synfacts. [Link]

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of sorafenib derivatives 4a–e. ResearchGate. [Link]

-

Synthesis of Sorafenib. Semantic Scholar. [Link]

-

2-chloro-6-(trifluoromethyl)isonicotinonitrile. PubChemLite. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

- Preparation method of 2-chloro-4-methyl nicotinonitrile.

-

2-chloronicotinonitrile. Organic Syntheses Procedure. [Link]

-

High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences. [Link]

-

nicotinonitrile. Organic Syntheses Procedure. [Link]

-

General synthetic route of nicotinonitrile compounds. ResearchGate. [Link]

-

Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Frontiers in Chemistry. [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]

-

Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate. ResearchGate. [Link]

-

Nucleophilic Substitution Reactions in the [B3H8]− Anion in the Presence of Lewis Acids. Molecules. [Link]

-

Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia. PubMed Central. [Link]

-

2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile. PubChem. [Link]

-

Structure Determination from Spectra (H NMR, C NMR, IR). YouTube. [Link]

-

Spectroscopy Problems. Organic Chemistry at CU Boulder. [Link]

-

Concerted Nucleophilic Aromatic Substitutions. PubMed Central. [Link]

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]

-

2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN). Occupational Safety and Health Administration. [Link]

Sources

- 1. 386704-06-9 CAS MSDS (2-CHLORO-6-(TRIFLUOROMETHYL)NICOTINONITRILE ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 2-Chloro-6-(trifluoromethyl)nicotinonitrile,CAS 386704-06-9 [langwaychem.com]

- 3. nbinno.com [nbinno.com]

- 4. jelsciences.com [jelsciences.com]

- 5. 2-CHLORO-6-(TRIFLUOROMETHYL)NICOTINONITRILE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 2-CHLORO-6-(TRIFLUOROMETHYL)NICOTINONITRILE | 386704-06-9 [chemicalbook.com]

- 7. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Sorafenib [journal11.magtechjournal.com]

- 12. thieme-connect.de [thieme-connect.de]

- 13. researchgate.net [researchgate.net]

- 14. Sorafenib synthesis - chemicalbook [chemicalbook.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. acrospharma.co.kr [acrospharma.co.kr]

- 17. achmem.com [achmem.com]

- 18. 2-CHLORO-6-(TRIFLUOROMETHYL)NICOTINONITRILE - Safety Data Sheet [chemicalbook.com]

2-Chloro-6-(trifluoromethyl)nicotinonitrile molecular structure

An In-Depth Technical Guide to the Molecular Structure of 2-Chloro-6-(trifluoromethyl)nicotinonitrile

Introduction

In the landscape of modern medicinal chemistry, fluorinated heterocyclic compounds are indispensable scaffolds for the development of novel therapeutics.[1][2] Among these, 2-Chloro-6-(trifluoromethyl)nicotinonitrile (CAS No. 386704-06-9) has emerged as a particularly valuable building block.[3] Its unique molecular architecture, featuring a trifluoromethyl group, a chloro substituent, and a nitrile moiety on a pyridine core, offers a confluence of properties that are highly sought after in drug design. The strategic incorporation of the trifluoromethyl (-CF3) group can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[1][2]

This technical guide provides a comprehensive analysis of the molecular structure of 2-Chloro-6-(trifluoromethyl)nicotinonitrile. We will delve into its physicochemical properties, elucidate its structure through a discussion of spectroscopic techniques, detail its synthesis and inherent reactivity, and explore its applications in research and drug development. This document is intended for researchers, scientists, and professionals in the field who require a deep, functional understanding of this versatile chemical intermediate.

Physicochemical Properties

2-Chloro-6-(trifluoromethyl)nicotinonitrile is typically a white to pale-yellow or yellow-brown solid at room temperature. Its key physical and chemical properties are summarized below, providing a foundational dataset for its handling and application in synthesis.

| Property | Value | Source |

| CAS Number | 386704-06-9 | [3][4] |

| Molecular Formula | C₇H₂ClF₃N₂ | [4] |

| Molecular Weight | 206.55 g/mol | [4] |

| Appearance | White to Pale-yellow to Yellow-brown Solid | |

| Melting Point | 37-38 °C | [4][5] |

| Boiling Point | 74-76 °C at 1 mbar | [4][5] |

| Density (Predicted) | 1.51 ± 0.1 g/cm³ | [4][5] |

| IUPAC Name | 2-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile | |

| InChI Key | CDSFASYGONAHHN-UHFFFAOYSA-N |

Molecular Structure and Spectroscopic Analysis

The structural identity of 2-Chloro-6-(trifluoromethyl)nicotinonitrile is defined by the specific arrangement of its constituent atoms and functional groups on the pyridine ring. A combination of modern spectroscopic methods provides the definitive "fingerprint" for its molecular structure.

Caption: 2D structure of 2-Chloro-6-(trifluoromethyl)nicotinonitrile.

Expert Analysis of Expected Spectroscopic Data

While raw spectra are proprietary, a senior scientist can predict the characteristic signals based on the compound's structure. This predictive approach is fundamental to structural verification in chemical synthesis.

-

¹H NMR Spectroscopy: The pyridine ring contains two aromatic protons. The proton at the C4 position would appear as a doublet, shifted downfield due to the anisotropic effect of the ring and the electron-withdrawing nature of the adjacent nitrile group. The proton at the C5 position would also appear as a doublet, coupled to the C4 proton. The powerful electron-withdrawing trifluoromethyl and chloro groups would further deshield these protons, placing their signals in the δ 7.5-8.5 ppm range.

-

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would show seven distinct signals.

-

The carbon of the nitrile group (C≡N) would appear around 115-120 ppm.

-

The carbon of the trifluoromethyl group (-CF₃) would be observed around 120-125 ppm and would appear as a quartet due to coupling with the three fluorine atoms (¹J-CF).

-

The six carbons of the pyridine ring would have characteristic shifts influenced by their substituents, with C2 and C6 being the most deshielded.

-

-

¹⁹F NMR Spectroscopy: A proton-decoupled ¹⁹F NMR spectrum would exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group, typically appearing around -60 to -70 ppm relative to a CFCl₃ standard.

-

Infrared (IR) Spectroscopy: Key diagnostic absorption bands would confirm the presence of the principal functional groups.

-

A sharp, strong peak around 2220-2240 cm⁻¹ for the C≡N stretch of the nitrile group.

-

Strong absorption bands in the 1100-1300 cm⁻¹ region corresponding to the C-F stretching vibrations of the CF₃ group.

-

Aromatic C=C and C=N stretching vibrations between 1400-1600 cm⁻¹.

-

Aromatic C-H stretching just above 3000 cm⁻¹.

-

-

Mass Spectrometry (MS): The mass spectrum would provide the exact molecular weight and fragmentation patterns. The molecular ion peak (M⁺) would appear at m/z 206. A characteristic isotopic pattern (M⁺ and M+2 peaks) with an intensity ratio of approximately 3:1 would be observed, which is definitive for a compound containing one chlorine atom.

The convergence of these techniques provides an unambiguous confirmation of the molecular structure, a self-validating system essential for quality control in chemical synthesis.[6][7][8][9][10]

Synthesis and Reactivity

The utility of 2-Chloro-6-(trifluoromethyl)nicotinonitrile as a building block is predicated on its efficient synthesis and predictable reactivity.

Protocol: Synthesis from 2-hydroxy-6-trifluoromethylnicotinonitrile

A common and effective laboratory-scale synthesis involves the chlorination of the corresponding hydroxypyridine precursor.[3]

Step 1: Reagent Preparation

-

In a reaction vessel equipped with a reflux condenser and under an inert atmosphere, preheat 2-hydroxy-6-trifluoromethylnicotinonitrile (1.0 eq).

-

Add phosphoryl chloride (POCl₃) (approx. 4-5 eq by volume).

Step 2: Chlorination Reaction

-

Slowly and carefully add phosphorus pentachloride (PCl₅) (1.5 eq) to the mixture. Causality: The combination of POCl₃ and PCl₅ is a powerful and classic reagent system for converting hydroxyl groups on heterocyclic rings to chloro groups. PCl₅ acts as the primary chlorinating agent, while POCl₃ serves as both a solvent and a dehydrating agent, driving the reaction to completion. Vigorous foaming may be observed initially due to the evolution of HCl gas.[3][11]

-

Once the addition is complete, gently heat the mixture to reflux and maintain for approximately 22 hours.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material.[3]

Step 3: Workup and Purification

-

Cool the reaction mixture to 50-55 °C and remove the excess phosphoryl chloride by distillation under reduced pressure.[3]

-

Carefully pour the residue onto crushed ice (~2-3 g per gram of starting material) and neutralize with a saturated sodium bicarbonate solution.[3]

-

Extract the aqueous phase multiple times with ethyl acetate.[3]

-

Combine the organic layers, wash sequentially with water and brine, and then dry over anhydrous magnesium sulfate.[3]

-

Concentrate the organic solvent under reduced pressure to yield the crude product.

-

Purify the crude material by column chromatography (e.g., using 10% ethyl acetate in hexane as eluent) to obtain the final product as a light brown liquid which solidifies upon standing.[3]

Caption: General workflow for the synthesis of the title compound.

Reactivity Insights

The chemical personality of 2-Chloro-6-(trifluoromethyl)nicotinonitrile is dominated by the chloro group at the 2-position of the electron-deficient pyridine ring. This position is highly activated towards nucleophilic aromatic substitution (SₙAr), making it an excellent electrophilic partner in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or direct substitution with amines, thiols, and alcohols. This reactivity is the cornerstone of its utility, allowing for the facile introduction of diverse molecular fragments, a key strategy in building libraries of potential drug candidates.

Applications in Research and Drug Development

The trifluoromethylpyridine scaffold is a "privileged" structure in medicinal chemistry.[1] 2-Chloro-6-(trifluoromethyl)nicotinonitrile serves as a key intermediate for accessing this important chemical space.

-

Kinase Inhibitors: Many small-molecule kinase inhibitors, often developed for oncology, feature a substituted pyridine or pyrimidine core. The ability to displace the chloro group with various amine-containing fragments allows for systematic Structure-Activity Relationship (SAR) studies to optimize binding to the kinase active site.[1]

-

Agrochemicals: Similar to pharmaceuticals, the development of modern herbicides and insecticides relies on intermediates like this one. The trifluoromethyl group often enhances the biological activity and environmental stability of the final product.

-

Materials Science: Pyridine derivatives are also explored in materials science for applications such as organic light-emitting diodes (OLEDs) and sensors, where their electronic properties can be finely tuned through substitution.

The presence of chlorine in pharmaceuticals is well-established, with chlorinated compounds playing a crucial role in treating a wide array of diseases.[12] This intermediate provides a reliable pathway to novel chlorinated and fluorinated molecules for drug discovery pipelines.[12]

Safety and Handling

As with any active chemical reagent, adherence to strict safety protocols is mandatory.

Hazard Identification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

The signal word for this compound is "Warning".

Protocol for Safe Handling:

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[13][14]

-

Avoid Contact: Do not allow the substance to come into contact with eyes, skin, or clothing.[13]

-

Handling: Avoid ingestion and inhalation.[13] After handling, wash hands and any exposed skin thoroughly.[14]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[13] It is recommended to store in a refrigerator under an inert gas (nitrogen or argon) at 2-8°C.[4][5]

-

First Aid:

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a physician if symptoms occur.[13]

-

If on Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[13]

-

If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[13]

-

Conclusion

2-Chloro-6-(trifluoromethyl)nicotinonitrile is more than just a chemical compound; it is a key enabler of innovation in the life sciences and beyond. Its molecular structure, characterized by a unique combination of reactive and modulating functional groups, provides a robust platform for the synthesis of complex, high-value molecules. A thorough understanding of its properties, spectroscopic signature, synthesis, and reactivity—as detailed in this guide—is essential for any scientist looking to leverage its potential in the pursuit of novel chemical entities for drug discovery and other advanced applications.

References

-

2-CHLORO-6-(TRIFLUOROMETHYL)NICOTINONITRILE Eight Chongqing Chemdad Co. Available at: [Link]

-

SAFETY DATA SHEET - Lab Alley. Available at: [Link]

-

2-chloro-6-(trifluoromethyl)isonicotinonitrile (C7H2ClF3N2) - PubChemLite. Available at: [Link]

-

2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile - PubChem. Available at: [Link]

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Available at: [Link]

-

2-chloronicotinonitrile - Organic Syntheses Procedure. Available at: [Link]

-

2-Chloro-6-(trifluoromethyl)nicotinic acid | C7H3ClF3NO2 | CID 2778210 - PubChem. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

- CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. Available at: [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 - YouTube. Available at: [Link]

-

Spectroscopy Problems - Organic Chemistry at CU Boulder. Available at: [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. Available at: [Link]

-

2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile | C12H6ClFN2 | CID 2773734 - PubChem. Available at: [Link]

-

Solving an Unknown Organic Structure using NMR, IR, and MS - YouTube. Available at: [Link]

-

2-Chloro-6-(trifluoromethyl)pyridine | C6H3ClF3N | CID 602334 - PubChem. Available at: [Link]

-

Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols] - YouTube. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. 2-CHLORO-6-(TRIFLUOROMETHYL)NICOTINONITRILE | 386704-06-9 [chemicalbook.com]

- 4. 386704-06-9 CAS MSDS (2-CHLORO-6-(TRIFLUOROMETHYL)NICOTINONITRILE ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2-CHLORO-6-(TRIFLUOROMETHYL)NICOTINONITRILE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. m.youtube.com [m.youtube.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.es [fishersci.es]

- 14. media.laballey.com [media.laballey.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-(trifluoromethyl)nicotinonitrile

Introduction: Strategic Importance and Synthetic Overview

2-Chloro-6-(trifluoromethyl)nicotinonitrile is a highly functionalized pyridine derivative of significant interest in the chemical industry. Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and a nitrile moiety, makes it a valuable building block for the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical sectors.[1][2][3] The trifluoromethyl group often enhances metabolic stability and lipophilicity in bioactive molecules, while the chloro and nitrile groups serve as versatile handles for further chemical transformations.[1][4]

The synthesis of this molecule presents a distinct challenge: the regioselective installation of three different substituents onto the pyridine core. This guide provides a detailed exploration of a validated synthetic pathway, delving into the underlying chemical principles, offering a step-by-step experimental protocol, and discussing the critical parameters that ensure a successful and reproducible outcome.

Retrosynthetic Analysis and Core Strategy

A logical retrosynthetic approach to 2-Chloro-6-(trifluoromethyl)nicotinonitrile identifies the final chlorination step as a key disconnection. The robust conversion of a hydroxyl group on a pyridine ring to a chloride is a well-established transformation. This leads to the key intermediate, 2-hydroxy-6-(trifluoromethyl)nicotinonitrile, which simplifies the synthetic challenge to the construction of a substituted hydroxypyridine core.

Caption: Final chlorination step in the synthesis pathway.

Step-by-Step Experimental Protocol

This protocol is based on a verified synthetic method and provides a detailed workflow from reaction setup to product purification. [5] Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |

| 2-hydroxy-6-trifluoromethylnicotinonitrile | 188.11 | 45 | 0.24 |

| Phosphoryl chloride (POCl₃) | 153.33 | 138 (90 mL) | 0.90 |

| Phosphorus pentachloride (PCl₅) | 208.24 | 74.6 | 0.359 |

| Ethyl Acetate | - | ~600 mL | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

| Crushed Ice | - | ~100 g | - |

Procedure:

-

Reaction Setup: In a suitable reaction vessel, preheat 45 g (0.24 mol) of 2-hydroxy-6-trifluoromethylnicotinonitrile and add 90 mL of phosphoryl chloride. [5]2. Addition of PCl₅: Slowly add 74.6 g (0.359 mol) of phosphorus pentachloride to the mixture. Causality Note: The combination of POCl₃ and PCl₅ is a powerful chlorinating system for heteroaromatic hydroxyl groups. PCl₅ acts as a potent source of chloride ions and helps to drive the reaction to completion. Violent foaming may be observed initially, necessitating careful and slow addition. [5]3. Reflux: Gently reflux the reaction mixture for 22 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the complete conversion of the starting material. [5]4. Workup - Quenching and Extraction:

-

After completion, cool the reaction mixture to 50-55 °C. [5] * Remove the excess phosphoryl chloride by distillation under reduced pressure. [5] * Carefully pour the residue onto approximately 100 g of crushed ice. [5] * Neutralize the acidic mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous phase three times with 200 mL portions of ethyl acetate. [5]5. Washing and Drying: Combine the organic layers and wash sequentially with 200 mL of water and 200 mL of brine. Dry the organic phase over anhydrous magnesium sulfate. [5]6. Purification:

-

Concentrate the organic solvent under reduced pressure to obtain the crude product as a brown liquid. [5] * Purify the crude product by column chromatography using an eluent of 10% ethyl acetate in hexane. [5] * This process yields 36 g (73% yield) of 2-chloro-6-trifluoromethylnicotinonitrile as a light brown liquid. [5]

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure, from reaction to final product isolation.

Caption: Step-by-step workflow for the synthesis and purification process.

Alternative Synthetic Strategies: The Sandmeyer Reaction

While the chlorination of the hydroxy-precursor is a direct method, it is instructive for researchers to consider alternative pathways. The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups, including nitriles and chlorides, onto an aromatic ring via a diazonium salt intermediate. [4][6]

Conceptual Sandmeyer Pathway

This approach would begin with an amino-substituted pyridine, such as 2-amino-6-(trifluoromethyl)nicotinonitrile.

-

Diazotization: The amino group is converted into a diazonium salt using a nitrite source (e.g., sodium nitrite) in the presence of a strong acid.

-

Substitution: The diazonium salt is then treated with a copper(I) salt to introduce the desired substituent. For instance, treatment with copper(I) chloride would yield the target 2-chloro product. [6][7][8]

Caption: Conceptual pathway using a Sandmeyer reaction.

Field Insights: The Sandmeyer reaction is a classic and reliable method in organic synthesis. [4][6]Its primary advantage is the wide availability of aromatic amines as starting materials. However, the stability of the intermediate diazonium salt can be a concern, and the reaction conditions must be carefully controlled to avoid side reactions. For this specific target molecule, the availability of the amino-nitrile precursor would be a key factor in determining the viability of this route compared to the precursor required for the chlorination pathway.

Conclusion

The synthesis of 2-Chloro-6-(trifluoromethyl)nicotinonitrile is most effectively achieved through the chlorination of its corresponding 2-hydroxy precursor using a mixture of phosphoryl chloride and phosphorus pentachloride. [5]This method is robust, high-yielding, and relies on well-understood reaction mechanisms. The detailed protocol and workflow provided in this guide serve as a comprehensive resource for researchers and drug development professionals. Understanding alternative pathways, such as the Sandmeyer reaction, further equips scientists with the strategic knowledge necessary for designing efficient and flexible synthetic routes to this and other valuable chemical intermediates.

References

- Process for preparing 2-hydroxy-6-trifluoromethylpyridine.

- Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine.

-

Sandmeyer reaction. Wikipedia. [Link]

-

2-Hydroxy-6-(trifluoromethyl)pyridine (HTF). Huimeng Bio-tech. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. [Link]

-

Understanding the Importance of 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE in Organic Chemistry. Clevenard. [Link]

-

Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]

-

Sandmeyer Trifluoromethylation. Organic Chemistry Portal. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health. [Link]

-

Precursors and products from the Sandmeyer reaction. ResearchGate. [Link]

Sources

- 1. 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF) [huimengchem.cn]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. huimengchem - Blog - Understanding the Importance of 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE in Organic Chemistry [clevenard.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. 2-CHLORO-6-(TRIFLUOROMETHYL)NICOTINONITRILE | 386704-06-9 [chemicalbook.com]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unraveling the Enigma: A Technical Guide to the Hypothesized Mechanism of Action of 2-Chloro-6-(trifluoromethyl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-(trifluoromethyl)nicotinonitrile is a halogenated nicotinonitrile derivative with a chemical structure suggestive of significant biological activity. While direct, in-depth studies on its specific mechanism of action are not extensively documented in publicly available literature, its structural motifs—a trifluoromethyl group, a chloro substituent, and a nitrile moiety on a pyridine scaffold—provide a strong foundation for hypothesizing its interactions with cellular machinery. This technical guide synthesizes information from related nicotinonitrile compounds to propose a likely mechanism of action for 2-Chloro-6-(trifluoromethyl)nicotinonitrile, focusing on its potential as a kinase inhibitor. We will delve into the chemical rationale for this hypothesis, outline the potential signaling pathways affected, and provide detailed experimental protocols to validate these assertions.

Introduction: The Chemical Architecture of a Potential Bioactive Molecule

2-Chloro-6-(trifluoromethyl)nicotinonitrile (C₇H₂ClF₃N₂) is a small molecule characterized by a pyridine ring, a common scaffold in medicinal chemistry.[1] Its bioactivity is likely dictated by the interplay of its key functional groups:

-

Trifluoromethyl Group (-CF₃): This group is known to enhance metabolic stability and lipophilicity, allowing for better penetration of biological membranes.[2] This property is crucial for reaching intracellular targets.

-

Chloro Group (-Cl): The presence of a chlorine atom on the pyridine ring can facilitate nucleophilic substitution reactions, potentially enabling covalent interactions with biological targets.

-

Nitrile Group (-CN): The electron-withdrawing nature of the nitrile group can influence the overall electronic properties of the molecule and can act as a hydrogen bond acceptor, a key interaction in many enzyme active sites.[3][4]

The combination of these features points towards a molecule designed to interact specifically with protein targets, with a high potential for inhibitory activity.

The Kinase Inhibition Hypothesis: A Plausible Mechanism of Action

Based on the known activities of structurally similar nicotinonitrile derivatives, the most probable mechanism of action for 2-Chloro-6-(trifluoromethyl)nicotinonitrile is the inhibition of protein kinases . Several studies have highlighted the potential of nicotinonitrile-based compounds as potent kinase inhibitors, including targeting Epidermal Growth Factor Receptor (EGFR) and Pim-1 kinase.[5][6]

Protein kinases play a pivotal role in cellular signaling by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention.

The proposed mechanism of action is visualized in the following signaling pathway diagram:

Figure 1: Hypothesized mechanism of 2-Chloro-6-(trifluoromethyl)nicotinonitrile as a protein kinase inhibitor.

Investigating the Mechanism: A Step-by-Step Experimental Workflow

To validate the kinase inhibition hypothesis, a structured experimental approach is necessary. The following workflow outlines the key experiments, from initial cytotoxicity screening to specific target engagement and downstream signaling analysis.

Figure 2: A comprehensive experimental workflow to elucidate the mechanism of action.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a foundational step to determine the concentration-dependent cytotoxic effects of the compound on various cancer cell lines.[6]

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116, PC-3) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 2-Chloro-6-(trifluoromethyl)nicotinonitrile in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the activity of specific kinases.[4]

Methodology:

-

Reaction Setup: In a 96-well plate, combine the kinase, a specific substrate peptide, and ATP in a reaction buffer.

-

Compound Addition: Add varying concentrations of 2-Chloro-6-(trifluoromethyl)nicotinonitrile to the wells.

-

Kinase Reaction: Incubate the plate at 30°C to allow the phosphorylation reaction to proceed.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

-

Data Analysis: Determine the IC₅₀ value of the compound for each kinase.

Cell Cycle Analysis by Flow Cytometry

This protocol helps to determine if the compound induces cell cycle arrest at a specific phase.[5]

Methodology:

-

Cell Treatment: Treat cells with 2-Chloro-6-(trifluoromethyl)nicotinonitrile at its IC₅₀ concentration for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Anticipated Results and Interpretation

The following table summarizes the expected outcomes that would support the hypothesized mechanism of action.

| Experiment | Anticipated Outcome | Interpretation |

| MTT Assay | Dose-dependent decrease in cell viability in multiple cancer cell lines. | The compound exhibits cytotoxic/antiproliferative activity. |

| Kinase Panel Screening | Significant inhibition of one or more protein kinases. | Identifies potential primary kinase targets. |

| In Vitro Kinase Inhibition Assay | Low IC₅₀ values for the identified hit kinases. | Confirms direct inhibitory activity against specific kinases. |

| Cell Cycle Analysis | Arrest of cells in a specific phase of the cell cycle (e.g., G1 or G2/M). | Suggests interference with cell cycle progression, a common outcome of kinase inhibition. |

| Apoptosis Assay | Increased percentage of apoptotic cells. | Indicates that the compound induces programmed cell death. |

| Western Blot Analysis | Decreased phosphorylation of downstream substrates of the target kinase. | Provides evidence of target engagement and inhibition of the signaling pathway in a cellular context. |

Conclusion and Future Directions

While the precise mechanism of action of 2-Chloro-6-(trifluoromethyl)nicotinonitrile remains to be definitively elucidated through direct experimental evidence, its chemical structure strongly suggests a role as a protein kinase inhibitor. The proposed experimental workflow provides a robust framework for testing this hypothesis. Future research should focus on identifying the specific kinase(s) targeted by this compound, elucidating its binding mode through co-crystallization studies, and evaluating its efficacy in preclinical in vivo models. The insights gained from such studies will be invaluable for the potential development of this and related nicotinonitrile derivatives as novel therapeutic agents.

References

- Vulcanchem. 2-[(Chloromethyl)thio]-6-methyl-4-(trifluoromethyl)nicotinonitrile.

- Benchchem. 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile | 1319804-30-2.

-

Tantawy, M. A., et al. (2022). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1346-1361. Available from: [Link]

-

Abdel-Aziz, A. A.-M., et al. (2021). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Molecules, 26(15), 4485. Available from: [Link]

- Benchchem. The Ascendant Role of Nicotinonitrile Scaffolds in Modern Medicinal Chemistry: A Technical Guide.

-

Fadda, A. A., et al. (2012). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Molecules, 17(10), 11636-11654. Available from: [Link]

-

El-Adl, K., et al. (2021). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. Molecules, 26(11), 3183. Available from: [Link]

-

Langwaychem. 2-Chloro-6-(trifluoromethyl)nicotinonitrile,CAS 386704-06-9. Available from: [Link]

-

Chemdad. 2-CHLORO-6-(TRIFLUOROMETHYL)NICOTINONITRILE | 386704-06-9. Available from: [Link]

-

PubChem. 2-Chloro-6-(trifluoromethyl)nicotinic acid | C7H3ClF3NO2 | CID 2778210. Available from: [Link]

-

de Mattos, M. C., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 3(1), 103-144. Available from: [Link]

-

Kakadiya, R., et al. (2023). Synthesis and screening of 2-amino-6-aryl nicotinonitriles. Journal of Chemical and Pharmaceutical Research, 15(1), 1-10. Available from: [Link]

-

PubChem. 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile | C12H6ClFN2 | CID 2773734. Available from: [Link]

-

Tkaç, I. A., et al. (2022). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 27(21), 7269. Available from: [Link]

-

Li, Y., et al. (2018). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 23(10), 2469. Available from: [Link]

-

PubChem. 6-Chloro-5-fluoronicotinonitrile | C6H2ClFN2 | CID 46738683. Available from: [Link]

Sources

- 1. Synthesis and screening of 2-amino-6-aryl nicotinonitriles. [wisdomlib.org]

- 2. benchchem.com [benchchem.com]

- 3. 2-[(Chloromethyl)thio]-6-methyl-4-(trifluoromethyl)nicotinonitrile (286833-00-9) for sale [vulcanchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

The Latent Power Within: A Technical Guide to the Biological Activity Profile of 2-Chloro-6-(trifluoromethyl)nicotinonitrile and Its Derivatives

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-(trifluoromethyl)nicotinonitrile stands as a pivotal, yet underexplored, scaffold in medicinal chemistry and agrochemical research. While direct biological activity of the core molecule remains largely uncharacterized in public literature, its true significance emerges from the diverse and potent bioactivities exhibited by its derivatives. This technical guide moves beyond a singular focus, providing an in-depth exploration of the latent biological potential inherent to this compound. We will dissect the synthetic routes to this key intermediate, delve into the spectrum of biological activities unlocked through its chemical modification—from fungicidal to potential anticancer applications—and provide detailed protocols for the synthesis and evaluation of its derivatives. This document serves as a comprehensive resource for researchers looking to leverage the 2-chloro-6-(trifluoromethyl)nicotinonitrile core for the discovery of novel bioactive agents.

Introduction: The Strategic Importance of a Versatile Scaffold

In the landscape of modern drug and pesticide discovery, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is of paramount importance. The nicotinonitrile core, particularly when substituted with a trifluoromethyl group, has proven to be a rich source of bioactive compounds. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the nitrile and chloro functionalities provide versatile handles for synthetic elaboration.

2-Chloro-6-(trifluoromethyl)nicotinonitrile (CAS 386704-06-9) is a prime example of such a scaffold. While it is predominantly recognized as a key building block, its derivatives have demonstrated a remarkable range of biological activities. This guide will illuminate the path from this foundational molecule to a diverse array of potent chemical entities.

Physicochemical Properties and Synthesis of the Core Scaffold

A thorough understanding of the physicochemical properties and synthesis of 2-Chloro-6-(trifluoromethyl)nicotinonitrile is essential for its effective utilization in research and development.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₇H₂ClF₃N₂ | [1] |

| Molecular Weight | 206.55 g/mol | [1] |

| Melting Point | 37-38 °C | [2] |

| Boiling Point | 74-76 °C at 1 mmHg | [2] |

Synthesis of 2-Chloro-6-(trifluoromethyl)nicotinonitrile

The primary synthetic route to 2-Chloro-6-(trifluoromethyl)nicotinonitrile involves the chlorination of 2-hydroxy-6-(trifluoromethyl)nicotinonitrile. This transformation is a critical step in accessing the reactive chloro-substituted scaffold.

Experimental Protocol: Synthesis of 2-Chloro-6-(trifluoromethyl)nicotinonitrile [3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, preheat 45 g (0.24 mol) of 2-hydroxy-6-trifluoromethylnicotinonitrile.

-

Addition of Reagents: To the preheated starting material, add 90 mL of phosphoryl chloride (POCl₃). Slowly add 74.6 g (0.359 mol) of phosphorus pentachloride (PCl₅). Note: Initial addition may cause vigorous foaming.

-

Reaction: Gently reflux the reaction mixture for 22 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the complete conversion of the starting material.

-

Workup:

-

Cool the reaction mixture to 50-55 °C.

-

Remove excess phosphoryl chloride by distillation under reduced pressure.

-

Pour the residue onto approximately 100 g of crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

-

Extraction: Extract the aqueous phase three times with 200 mL of ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with 200 mL of water and 200 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude brown liquid by column chromatography using a 10% ethyl acetate in hexane solution as the eluent to yield 2-chloro-6-trifluoromethylnicotinonitrile as a light brown liquid (36g, 73% yield).

Diagram: Synthetic Workflow for 2-Chloro-6-(trifluoromethyl)nicotinonitrile

Caption: Synthetic pathway for 2-Chloro-6-(trifluoromethyl)nicotinonitrile.

Biological Activities of 2-Chloro-6-(trifluoromethyl)nicotinonitrile Derivatives

The true value of 2-Chloro-6-(trifluoromethyl)nicotinonitrile lies in its role as a precursor to a wide range of biologically active molecules. The following sections detail the known activities of its derivatives.

Fungicidal Activity

Derivatives of the nicotinonitrile scaffold have shown significant promise as agricultural fungicides.

-

N-(thiophen-2-yl) Nicotinamide Derivatives: A study on N-(thiophen-2-yl) nicotinamide derivatives, which can be synthesized from 2-Chloro-6-(trifluoromethyl)nicotinonitrile, demonstrated that the presence of a chloro group at the 6-position of the pyridine ring was beneficial for fungicidal activity.[4] Specifically, compounds with a chloro substituent at this position showed excellent activity against cucumber downy mildew.[4]

-

4-Phenyl-6-trifluoromethyl-2-aminopyrimidines: While not direct derivatives of the title compound, the fungicidal activity of 4-phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea highlights the importance of the trifluoromethyl-pyridine moiety in antifungal drug design.[5][6]

Proposed Mechanism of Action: The precise mechanism of action for many of these fungicidal derivatives is still under investigation. However, the nicotinamide and aminopyrimidine scaffolds are known to interfere with various cellular processes in fungi, including respiration and cell division.

Diagram: Conceptual Pathway to Fungicidal Derivatives

Caption: Key structural features for enzyme inhibition.

Future Directions and Conclusion

While 2-Chloro-6-(trifluoromethyl)nicotinonitrile itself has not been reported to possess significant biological activity, its derivatives are a testament to its immense potential as a privileged scaffold. The fungicidal, antiviral, antibacterial, and enzyme-inhibitory activities demonstrated by its progeny underscore the value of this core structure in the discovery of new therapeutic and agrochemical agents.

Future research should focus on:

-

Broader Biological Screening: Systematic screening of 2-Chloro-6-(trifluoromethyl)nicotinonitrile and a wider range of its simple derivatives against diverse biological targets could uncover previously unknown activities.

-

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies on the known active derivatives will provide a deeper understanding of the structural requirements for potency and selectivity, guiding the design of next-generation compounds.

-

Exploration of New Chemical Space: The versatile reactivity of the chloro and nitrile groups allows for the synthesis of a vast array of novel derivatives, opening up new avenues for discovery.

References

-

Al-Sanea, M. M., et al. (2014). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. European Journal of Medicinal Chemistry, 74, 534-543. Available at: [Link]

-

Maga, G., et al. (2019). 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication. Molecules, 24(12), 2289. Available at: [Link]

-

Zhou, J., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(15), 4945. Available at: [Link]

-

Li, X., et al. (2016). Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. Molecules, 21(7), 828. Available at: [Link]

-

PubChem. (n.d.). 2-Chloro-6-(trifluoromethyl)nicotinic acid. Available at: [Link]

-

PubMed. (2016). Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. Available at: [Link]

-

PubMed. (2014). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. Available at: [Link]

-

ResearchGate. (2018). Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides. Available at: [Link]

-

Chemdad. (n.d.). 2-CHLORO-6-(TRIFLUOROMETHYL)NICOTINONITRILE. Available at: [Link]

Sources

- 1. Buy 2-Chloro-5-fluoro-6-morpholinonicotinonitrile [smolecule.com]

- 2. 6-Chloro-5-fluoronicotinonitrile | C6H2ClFN2 | CID 46738683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1245913-20-5 Cas No. | 6-Chloro-2-(trifluoromethyl)nicotinonitrile | Apollo [store.apolloscientific.co.uk]

- 4. 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile | C12H6ClFN2 | CID 2773734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

discovery and history of 2-Chloro-6-(trifluoromethyl)nicotinonitrile

An In-depth Technical Guide to 2-Chloro-6-(trifluoromethyl)nicotinonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

Foreword: The Strategic Value of Fluorinated Heterocycles

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is a privileged moiety, renowned for its ability to profoundly modulate a molecule's physicochemical and pharmacokinetic properties. Its introduction can enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins.[1] When this group is installed on a heterocyclic scaffold like pyridine, it gives rise to building blocks of immense value.

This guide focuses on one such critical intermediate: 2-Chloro-6-(trifluoromethyl)nicotinonitrile . This molecule is not merely a catalog chemical; it is a versatile and highly reactive scaffold that serves as a pivotal starting point for the synthesis of complex pharmaceutical agents. We will dissect its discovery and history through its synthesis, explore its chemical reactivity with field-proven insights, and illuminate its role in the development of next-generation therapeutics. This document is intended for researchers, chemists, and drug development professionals who seek to leverage advanced chemical intermediates to accelerate their research programs.

Physicochemical and Structural Properties

2-Chloro-6-(trifluoromethyl)nicotinonitrile, identified by the CAS Number 386704-06-9, is a substituted pyridine derivative. The pyridine ring is functionalized with three key groups that dictate its reactivity and utility: a chloro group at the 2-position, a cyano (nitrile) group at the 3-position, and a trifluoromethyl group at the 6-position.

The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution reactions. The electron-withdrawing nature of both the nitrile and the trifluoromethyl groups activates the pyridine ring, making the 2-position particularly susceptible to nucleophilic attack. The nitrile group itself is a versatile functional handle that can be hydrolyzed to a carboxamide or carboxylic acid, or reduced to an aminomethyl group.[2] The trifluoromethyl group is chemically robust and imparts the desirable pharmacokinetic properties mentioned earlier.[1]

Table 1: Core Properties of 2-Chloro-6-(trifluoromethyl)nicotinonitrile

| Property | Value | Source(s) |

| CAS Number | 386704-06-9 | [3][4] |

| Molecular Formula | C₇H₂ClF₃N₂ | [4] |

| Molecular Weight | 206.55 g/mol | [4] |

| IUPAC Name | 2-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile | [4] |

| Physical Form | White to Pale-yellow to Yellow-brown Solid | |

| Melting Point | 37-38°C | [4] |

| Boiling Point | 74-76°C at 1 mbar | [4] |

| Purity | Typically ≥95% - 98% | [5] |

| Storage | Refrigerator, under inert gas (Nitrogen or Argon) at 2-8°C | [4] |

Synthesis and Manufacturing Insights

The history of a chemical building block is intrinsically linked to the development of a reliable and scalable synthetic route. For 2-Chloro-6-(trifluoromethyl)nicotinonitrile, a common and effective laboratory-scale synthesis proceeds from its 2-hydroxy precursor, 2-hydroxy-6-trifluoromethylnicotinonitrile.[3]

The Chlorination Reaction: Rationale and Mechanism

The conversion of a 2-hydroxypyridine to a 2-chloropyridine is a fundamental transformation in heterocyclic chemistry. The use of phosphoryl chloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅), is a classic and robust method to achieve this.[3]

-

Expertise & Causality: The hydroxyl group of a 2-hydroxypyridine exists in tautomeric equilibrium with its 2-pyridone form. Neither is a good leaving group. The reaction with phosphoryl chloride converts the hydroxyl/oxo group into a chlorophosphate ester intermediate. This ester is an excellent leaving group, which is then readily displaced by a chloride ion (generated from POCl₃ or PCl₅) via a nucleophilic aromatic substitution mechanism to yield the final 2-chloropyridine product. The addition of PCl₅ ensures a high concentration of nucleophilic chloride ions and helps to drive the reaction to completion, which is critical for achieving high conversion of the starting material.[3]

Experimental Protocol: Synthesis from 2-hydroxy-6-trifluoromethylnicotinonitrile

This protocol is adapted from established procedures and represents a self-validating system for producing the target compound with high purity.[3]

Step 1: Reaction Setup

-

In a reaction vessel equipped with a reflux condenser and a stirrer, combine preheated 2-hydroxy-6-trifluoromethylnicotinonitrile (1 equivalent, e.g., 45 g, 0.24 mol) with phosphoryl chloride (2 mL per gram of starting material, e.g., 90 mL).

-

Slowly and cautiously add phosphorus pentachloride (1.5 equivalents, e.g., 74.6 g, 0.359 mol) to the mixture in portions. Note: Initial addition may cause vigorous foaming.

Step 2: Thermal Chlorination

-

Once the addition is complete, gently heat the reaction mixture to reflux.

-

Maintain the reflux for approximately 22 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material.

Step 3: Reagent Removal and Workup

-

After the reaction is complete, cool the mixture to 50-55°C.

-

Remove the excess phosphoryl chloride by distillation under reduced pressure.

-

Carefully pour the cooled residue onto crushed ice (~100 g). This is a highly exothermic step and must be done with caution.

-

Neutralize the acidic aqueous mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

Step 4: Extraction and Purification

-

Extract the aqueous phase three times with ethyl acetate (e.g., 3 x 200 mL).

-

Combine the organic layers and wash sequentially with water (200 mL) and brine (200 mL).

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

The resulting crude product (a brown liquid) is purified by column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane (e.g., 10% ethyl acetate in hexane) to yield pure 2-chloro-6-trifluoromethylnicotinonitrile as a light brown liquid or low-melting solid (typical yield: 73%).[3]

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for 2-Chloro-6-(trifluoromethyl)nicotinonitrile.

Chemical Reactivity and Applications in Drug Discovery

The true value of 2-Chloro-6-(trifluoromethyl)nicotinonitrile lies in its predictable and versatile reactivity, making it an ideal intermediate for introducing the trifluoromethyl-substituted pyridine core into drug candidates.

Key Transformations

The molecule's functionality allows for several high-yield transformations that are crucial in multi-step pharmaceutical syntheses.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine at the 2-position is the primary site of reactivity. It can be displaced by a wide variety of nucleophiles, including amines, alcohols, and thiols, to build more complex molecular architectures. This reaction is fundamental to its application as a building block. For example, reaction with various amines is a common strategy for creating libraries of potential kinase inhibitors.[1]

-

Nitrile Group Hydrolysis: The nitrile group can be hydrolyzed under acidic conditions (e.g., using sulfuric acid) to the corresponding carboxamide, 2-chloro-6-(trifluoromethyl)nicotinamide, or further to the carboxylic acid, 2-chloro-6-(trifluoromethyl)nicotinic acid.[2][6] These derivatives open up further synthetic possibilities, such as amide bond couplings.

Visualization of Reactivity Pathways

Caption: Key reactivity pathways of the core molecule.

Role in Pharmaceutical R&D

Trifluoromethylpyridine scaffolds are integral to many modern pharmaceuticals. The trifluoromethyl group enhances cell membrane permeability and blocks metabolic degradation at that position, often leading to improved oral bioavailability and a longer half-life.[7]

While specific blockbuster drugs directly synthesized from this exact nitrile may not be publicly disclosed in detail, patent literature frequently cites the use of closely related 2-chloro-trifluoromethyl-pyridines as key intermediates. They are prominent in the synthesis of:

-

Kinase Inhibitors: For oncology applications, where the pyridine core can act as a hinge-binding motif.[1]

-

Anti-Infective Agents: The scaffold is used in the development of novel antibiotics and antivirals.[8]

-